molecular formula C9H10FN3 B6269292 1-[(1S)-1-azidopropyl]-2-fluorobenzene CAS No. 1604327-09-4

1-[(1S)-1-azidopropyl]-2-fluorobenzene

Cat. No.: B6269292
CAS No.: 1604327-09-4
M. Wt: 179.2
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Description

1-[(1S)-1-azidopropyl]-2-fluorobenzene is a chemical compound with the molecular formula C9H10FN3 It is characterized by the presence of an azido group (-N3) attached to a propyl chain, which is further connected to a fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S)-1-azidopropyl]-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzene and (S)-1-chloropropane.

    Formation of Intermediate: The first step involves the nucleophilic substitution reaction where (S)-1-chloropropane reacts with sodium azide (NaN3) to form (S)-1-azidopropane.

    Coupling Reaction: The intermediate (S)-1-azidopropane is then coupled with 2-fluorobenzene under specific reaction conditions, typically involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-azidopropyl]-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorobenzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(1S)-1-azidopropyl]-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-azidopropyl]-2-fluorobenzene involves its interaction with specific molecular targets. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in various applications, including bioconjugation and material science.

Comparison with Similar Compounds

Similar Compounds

    1-azido-2-fluorobenzene: Lacks the propyl chain, making it less versatile in certain applications.

    1-[(1S)-1-azidopropyl]-benzene: Similar structure but without the fluorine atom, affecting its reactivity and properties.

    2-fluoro-1-azidobutane: Contains a longer alkyl chain, which can influence its solubility and reactivity.

Uniqueness

1-[(1S)-1-azidopropyl]-2-fluorobenzene is unique due to the combination of the azido group, the propyl chain, and the fluorobenzene ring. This combination imparts specific reactivity and properties that are valuable in various scientific and industrial applications.

Properties

CAS No.

1604327-09-4

Molecular Formula

C9H10FN3

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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